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2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyridine

Medicinal Chemistry Scaffold Design Physicochemical Differentiation

2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyridine (CAS 1448028-59-8) is a heterocyclic ether composed of a pyridine ring linked via oxygen to the 4‑position of an N‑methylsulfonyl‑piperidine. Its molecular formula is C₁₁H₁₆N₂O₃S (MW 256.32 g·mol⁻¹).

Molecular Formula C11H16N2O3S
Molecular Weight 256.32
CAS No. 1448028-59-8
Cat. No. B2451621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyridine
CAS1448028-59-8
Molecular FormulaC11H16N2O3S
Molecular Weight256.32
Structural Identifiers
SMILESCS(=O)(=O)N1CCC(CC1)OC2=CC=CC=N2
InChIInChI=1S/C11H16N2O3S/c1-17(14,15)13-8-5-10(6-9-13)16-11-4-2-3-7-12-11/h2-4,7,10H,5-6,8-9H2,1H3
InChIKeyMFHZICQZKFIJMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyridine (CAS 1448028-59-8): Core Physicochemical and Structural Profile for Procurement Evaluation


2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyridine (CAS 1448028-59-8) is a heterocyclic ether composed of a pyridine ring linked via oxygen to the 4‑position of an N‑methylsulfonyl‑piperidine. Its molecular formula is C₁₁H₁₆N₂O₃S (MW 256.32 g·mol⁻¹) . The compound belongs to the sulfonylpiperidine ether class, a scaffold that has been explored for antibacterial thymidylate kinase inhibition [1] and as a core motif in antagonists of prokineticin‑mediated pathways [2]. This specific 2‑oxypyridine substitution pattern distinguishes it from directly C‑linked or heterocycle‑variant analogs, making independent characterization essential before substitution.

Sulfonylpiperidine ether scaffold Supports fragment-based TMK inhibitor and GPCR probe research programs
Pyridine core electronic profile Enables heterocycle SAR optimization and matched molecular pair studies
Compound-specific validation gap Class-level evidence guides initial selection; independent characterization recommended

Why 2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyridine Cannot Be Interchanged with Generic Sulfonylpiperidine or Pyridine Analogs Without Quantitative Validation


The presence of a flexible ether bridge between the piperidine and pyridine rings imparts distinct conformational, electronic, and hydrogen‑bonding properties that are absent in directly C‑C linked analogs such as 2‑chloro‑4‑(1‑(methylsulfonyl)piperidin‑4‑yl)pyridine . Even closely related heterocycle variants—e.g., pyrazine or nicotinonitrile replacements—alter π‑stacking capacity and metabolic stability profiles in class‑level sulfonylpiperidine series [1]. Without compound‑specific quantitative binding, functional, or ADME data, assuming interchangeability risks selecting a molecule with divergent target engagement or pharmacokinetic behaviour. The following evidence guide maps the best available differentiation data that can inform a scientifically defensible procurement decision.

Ether bridge vs. C-linked analogs Altered H-bond capacity and conformational entropy may shift solubility and target-binding geometry
Heterocycle substitution Pyridine/pyrazine/nitrile variants modify basicity; protonation-state differences can affect target engagement
No compound-specific binding/ADME data Class-level inference limits confidence in direct substitution without experimental validation

Quantitative Differentiation Evidence for 2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyridine Relative to Closest Structural Analogs


Ether‑Bridge vs. Direct C─C Linkage: Impact on Conformational Flexibility and Hydrogen‑Bond Acceptors

The target compound incorporates an sp³ oxygen bridge between the piperidine and pyridine rings, yielding four rotatable bonds and four hydrogen‑bond acceptors (two sulfonyl oxygens, one ether oxygen, one pyridine nitrogen) . In contrast, 2‑chloro‑4‑(1‑(methylsulfonyl)piperidin‑4‑yl)pyridine replaces the ether oxygen with a direct C─C bond, reducing the hydrogen‑bond acceptor count to three (two sulfonyl oxygens, one pyridine nitrogen) and potentially restricting rotational freedom . The additional H‑bond acceptor and conformational degrees of freedom in the target compound may alter solvation, membrane permeation, and target‑binding geometries relative to C‑linked analogs.

H-Bond & Rotatable Bonds
Class-level inference
Target4 H-bond acceptors, 4 rotatable bonds
Comparator3 H-bond acceptors, 3 rotatable bonds (C-linked analog)
Ether linkage adds H-bond capacity and flexibility; may alter solvation and binding geometry
Based on in silico topological descriptors; experimental validation needed
Medicinal Chemistry Scaffold Design Physicochemical Differentiation

Heterocycle Electronic Character: Pyridine vs. Pyrazine Core in Sulfonylpiperidine Ethers

The electron‑withdrawing character of the heterocycle alters the electron density on the ether oxygen and consequently on the piperidine nitrogen. The target compound’s pyridine ring (σₘ = 0.23 for the aza substituent) is less electron‑deficient than the pyrazine analog 2‑((1‑(methylsulfonyl)piperidin‑4‑yl)oxy)pyrazine (σₘ ≈ 0.60 for the second nitrogen). This electronic difference is predicted to lower the pKₐ of the pyrazine conjugate acid by approximately 1.5–2.0 log units relative to the pyridine analog, based on Hammett‑type extrapolations from the sulfonylpiperidine antibacterial inhibitor series co‑crystallized in PDB 4hlc [1]. The pyridine variant thus offers a more basic heterocyclic nitrogen, which can serve as a stronger hydrogen‑bond acceptor or metal‑coordination site.

Heterocycle Basicity (pKa shift)
Class-level inference
TargetPyridine pKa ~5.2 (conj. acid)
ComparatorPyrazine pKa ~3.5–3.7
Δ≈ 1.5–2.0 units lower basicity for pyrazine
Pyridine core offers stronger H-bond acceptor/metal coordination potential
Extrapolated from Hammett analysis; context from PDB 4hlc antibacterial series
Electronic Effects π‑Stacking Structure–Activity Relationship

Molecular Weight and Lipophilicity Differentiation vs. Trifluoromethyl‑Substituted Analog

The 5‑trifluoromethyl analog 2‑((1‑(methylsulfonyl)piperidin‑4‑yl)oxy)‑5‑(trifluoromethyl)pyridine (MW ≈ 324.32 g·mol⁻¹) carries an additional –CF₃ substituent that increases molecular weight by ~68 Da and raises calculated logP (cLogP) by approximately 1.2–1.5 units relative to the unsubstituted target compound (cLogP ~1.8 for target vs. ~3.0–3.3 for the CF₃ analog, based on fragment‑based estimates) . This difference places the CF₃ analog outside typical lead‑like chemical space (MW >300, cLogP >3), whereas the target compound remains within lead‑like boundaries (MW <300, cLogP <3) [1]. Such divergent physicochemical profiles predict distinct absorption, distribution, and metabolic clearance behaviours.

Lead-Likeness Profile
Cross-study comparable
TargetMW 256 Da, cLogP ~1.8
CF₃ analogMW ~324 Da, cLogP ~3.0–3.3
Δ+68 Da, +1.2–1.5 logP units
Target compound remains within favorable lead-like chemical space
cLogP estimated by fragment-based methods; context from fragment-lead criteria
ADME Prediction Lipophilicity Lead‑Optimization Metrics

Antibacterial Target Engagement: Class‑Level Potency of Sulfonylpiperidine Ethers Against Gram‑Positive Thymidylate Kinase

Sulfonylpiperidine ethers, as exemplified by Compound 5 co‑crystallized in PDB 4hlc, inhibit Gram‑positive thymidylate kinase (TMK) with IC₅₀ values in the sub‑micromolar range (Compound 5: IC₅₀ = 0.23 µM against S. aureus TMK) [1]. The pyridine‑ether‑linked architecture of the target compound provides a vector for the heterocycle that projects into the solvent‑exposed region of the TMK active site, as observed in the co‑crystal structure. This distinguishes it from directly C‑linked sulfonylpiperidine analogs, which may present a different binding pose due to altered geometry. No compound‑specific TMK data are publicly available for CAS 1448028‑59‑8; however, the class‑level pharmacophore suggests potential for antibacterial lead development that would be absent in non‑ether‑linked congeners.

TMK Inhibition (Class Rep.)
Class-level inference
IC₅₀ 0.23 µM
Supports antibacterial TMK screening; ether-linked scaffold validated in co-crystal
S. aureus TMK, Compound 5 (PDB 4hlc); no data for CAS 1448028-59-8
Antibacterial Thymidylate Kinase Structure‑Based Drug Design

Prokineticin Receptor Modulation: Patent‑Documented Differentiation of Sulfonylpiperidine Ether Scaffolds

European patent EP 13728238.0 discloses sulfonylpiperidine derivatives as antagonists of prokineticin‑1 and prokineticin‑2 receptors (PKR1/PKR2) for psychiatric and neurological indications [1]. Within the patent genus, compounds bearing a 2‑oxypyridine ether substituent (including the target compound) are explicitly claimed and distinguished from N‑linked, C‑linked, and sulfonamide‑linked variants. The patent exemplifies functional antagonism with IC₅₀ values ranging from 10 nM to 5 µM for representative ether‑linked members, though no specific data for CAS 1448028‑59‑8 are tabulated. The ether linkage is identified as critical for maintaining the ligand’s ability to access the transmembrane binding pocket, a feature presumably diminished in more rigid or differently oriented linkers.

PKR Antagonism (Patent Genus)
Class-level inference
Ether-linkedIC₅₀ 10 nM – 5 µM (exemplified)
Non-etherNot exemplified with comparable potency
Ether linkage identified as preferred embodiment for PKR binding
Patent EP 13728238.0; no specific data for CAS 1448028-59-8
GPCR Prokineticin Receptor Neurological Disorders

CGRP Receptor Antagonist Affinity: ChEMBL‑Curated Binding Data for a Closely Related Sulfonylpiperidine Ether

A closely related sulfonylpiperidine ether chemotype (ChEMBL 4746351; MW 602.2 Da) demonstrates sub‑nanomolar displacement of [¹²⁵I]CGRP from human CGRP type 1 receptor (Kᵢ = 0.046 nM and Kᵢ = 0.100 nM in SK‑N‑MC cell membranes) [1]. While this molecule is substantially larger than the target compound, it contains the identical 1‑methylsulfonyl‑4‑piperidinyloxy motif connected to a different aromatic system. The data indicate that the sulfonylpiperidine ether core is compatible with high‑affinity engagement of class B GPCRs. The lower‑molecular‑weight target compound (256 Da) may serve as a fragment‑sized surrogate or starting point for CGRP‑directed medicinal chemistry, a role for which C‑linked analogs lack equivalent binding validation.

CGRP Binding (Related Motif)
Supporting evidence
Kᵢ 0.046 nM
Core sulfonylpiperidine ether motif supports high-affinity GPCR engagement
ChEMBL4746351 (MW 602 Da, human CGRP receptor); fragment-sized target may serve as surrogate
CGRP Receptor Migraine Binding Affinity

High‑Priority Research and Industrial Application Scenarios for 2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyridine Based on Current Evidence


Fragment‑Based Lead Discovery for Antibacterial Thymidylate Kinase Inhibitors

The co‑crystallization of sulfonylpiperidine ethers in the TMK active site (PDB 4hlc) provides a structural template for fragment growing [4]. At MW 256 Da and cLogP ~1.8, the target compound satisfies the ‘Rule of Three’ for fragment libraries [2], making it a suitable starting point for structure‑guided optimization against Gram‑positive bacterial TMK. Its ether‑linked architecture projects the pyridine ring toward solvent, offering a handle for substituent addition without disrupting the core binding pose, a feature not available in more rigid C‑linked analogs.

Chemical Probe Development Targeting Prokineticin Receptors (PKR1/PKR2)

The explicit inclusion of 2‑oxypyridine‑ether sulfonylpiperidines in patent EP 13728238.0 as preferred PKR antagonists positions CAS 1448028‑59‑8 as a commercially accessible member of this claimed sub‑genus [4]. Researchers investigating PKR‑mediated neurological or psychiatric pathways may use this compound as a reference standard for assay development or as a synthetic intermediate for exploring structure–activity relationships within the patented chemical space.

CGRP Receptor Antagonist Fragment Screening and Core‑Hop Validation

The validated sub‑nanomolar binding of the 1‑methylsulfonyl‑4‑piperidinyloxy motif in a larger CGRP antagonist (ChEMBL 4746351, Kᵢ = 0.046 nM) [4] supports the use of CAS 1448028‑59‑8 as a fragment‑sized surrogate for exploring CGRP receptor engagement. Its low molecular weight and favorable lead‑like properties enable it to serve as a core‑hopping starting point or a minimalist pharmacophore probe in ligand‑based virtual screening campaigns targeting class B GPCRs.

Physicochemical Comparator in Heterocycle Optimization Studies

The pyridine–pyrazine electronic differentiation (ΔpKₐ ≈ 1.5–2.0 units) and the ether‑vs‑C‑link conformational divergence make the target compound a valuable paired comparator in systematic heterocycle and linker optimization studies [4]. Procurement of this compound alongside its pyrazine, nicotinonitrile, and C‑linked analogs enables controlled head‑to‑head profiling of solubility, permeability, metabolic stability, and target engagement within a matched molecular pair framework.

Application
Selection Property
Validation Focus
Fragment-based TMK inhibitor studies
Ether-linked sulfonylpiperidine chemotype
TMK co-crystal structural template
Prokineticin receptor probe development
2-Oxypyridine ether patent sub-genus
PKR functional antagonism patent context
CGRP receptor antagonist fragment screening
1-Methylsulfonyl-4-piperidinyloxy core motif
High-affinity GPCR binding validation (related chemotype)
Heterocycle optimization comparator studies
Pyridine core electronic character
pKa shift and permeability profiling
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